(1-Propan-2-ylcyclohexyl) 3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15780-57-1 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.316 |
IUPAC Name |
(1-propan-2-ylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C13H22O3/c1-10(2)13(7-5-4-6-8-13)16-12(15)9-11(3)14/h10H,4-9H2,1-3H3 |
InChI Key |
PPYGBYNQVWYCML-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCCC1)OC(=O)CC(=O)C |
Synonyms |
Acetoacetic acid 1-isopropylcyclohexyl ester |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate
Esterification Approaches to (1-Propan-2-ylcyclohexyl) 3-oxobutanoate
Esterification represents the most direct route to this compound, involving the reaction of an alcohol with a carboxylic acid or its derivative.
Direct Esterification Techniques
Direct esterification, often referred to as Fischer esterification, involves the reaction of (1-Propan-2-yl)cyclohexanol with 3-oxobutanoic acid (acetoacetic acid) in the presence of an acid catalyst. youtube.com This method, however, is complicated by the inherent instability of β-keto acids like acetoacetic acid, which readily undergo decarboxylation upon heating. ucc.ie To circumvent this, the reaction is typically performed under mild conditions, though this can lead to slow reaction rates and an equilibrium that may not favor product formation. The removal of water as it is formed can help to drive the reaction to completion.
Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. mdpi.com For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid has been successfully carried out using an Amberlyst-35 ion-exchange resin, achieving good yields. mdpi.com A similar approach could be adapted for the synthesis of this compound.
Transesterification Reactions
Transesterification is a widely employed and efficient method for the synthesis of β-keto esters. ucc.ienih.gov This process involves the reaction of a readily available simple ester of acetoacetic acid, such as methyl acetoacetate (B1235776) or ethyl acetoacetate, with (1-Propan-2-yl)cyclohexanol in the presence of a catalyst. tandfonline.com This approach avoids the use of the unstable acetoacetic acid. ucc.ie
The reaction is typically reversible, and strategies to drive the equilibrium towards the desired product include using a large excess of the starting alcohol or removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation. A variety of catalysts can be employed, including acids, bases, and organometallic compounds. nih.gov Lewis acids like arylboronic acids have shown effectiveness in catalyzing the transesterification of β-keto esters with a range of alcohols, including secondary alcohols. ucc.ie Additionally, simple and inexpensive catalysts like triethylamine (B128534) (Et3N) and iodine have been reported to efficiently mediate the transesterification of β-keto esters with various alcohols, providing the corresponding products in good to excellent yields. tandfonline.comorganic-chemistry.org
| Catalyst System | Alcohol Type | Yield (%) | Reference |
| 3-Nitrobenzeneboronic acid (2.5 mol%) | Secondary Alcohols | Good to Excellent | ucc.ie |
| Triethylamine (Et3N) | Cyclic Alcohols | 57-98 | tandfonline.com |
| Iodine (I2) | Various Alcohols | Good to High | organic-chemistry.org |
Acylation of (1-Propan-2-ylcyclohexyl) Alcohol with Acetoacetic Acid Derivatives
Acylation of (1-Propan-2-yl)cyclohexanol with a reactive derivative of acetoacetic acid is another effective strategy for synthesizing the target ester. This method generally proceeds under milder conditions and with higher yields compared to direct esterification.
The use of highly reactive acylating agents like acetoacetyl chloride or acetic anhydride (B1165640) is a common method for the acylation of alcohols. commonorganicchemistry.comresearchgate.netpsu.edu The reaction of (1-Propan-2-yl)cyclohexanol with acetoacetyl chloride would proceed readily, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct. youtube.com This prevents the reaction mixture from becoming strongly acidic, which could lead to side reactions. youtube.com Solvent-free and catalyst-free conditions have also been reported for the efficient acylation of alcohols with acid chlorides and anhydrides at elevated temperatures (80-85 °C). researchgate.netpsu.edu
| Acylating Agent | Conditions | Advantages | Reference |
| Acetyl Chloride | With base (e.g., pyridine, triethylamine) | Prevents acidic side reactions | youtube.com |
| Acid Anhydride/Chloride | Solvent-free, 80-85 °C | Environmentally friendly, efficient | researchgate.netpsu.edu |
Modern esterification methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. For the synthesis of this compound, acetoacetic acid would be reacted with (1-Propan-2-yl)cyclohexanol in the presence of a coupling agent.
A prominent example of a coupling reagent is N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This combination has been successfully used to synthesize an ester from L-menthol, a structurally related cyclic alcohol, and a phenylbutanoic acid derivative in good yield. researchgate.net Other coupling reagents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which have been shown to be effective for the esterification of aliphatic alcohols. organic-chemistry.org
Enolate Chemistry in the Formation of the 3-Oxobutanoate Scaffold
The 3-oxobutanoate (or acetoacetate) scaffold is characterized by its α-hydrogens, which are flanked by two carbonyl groups, making them particularly acidic and amenable to enolate formation. libretexts.org Enolates are powerful nucleophiles in organic synthesis and are central to the construction of β-keto esters through reactions like the Claisen condensation. patsnap.com
The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. patsnap.com For example, the self-condensation of ethyl acetate (B1210297) in the presence of sodium ethoxide yields ethyl acetoacetate. The enolate of one ester molecule acts as the nucleophile, attacking the carbonyl carbon of a second ester molecule, followed by the elimination of an alkoxide. patsnap.com
While not a direct synthesis of this compound from the corresponding alcohol, enolate chemistry provides the fundamental building block of the 3-oxobutanoate moiety. A subsequent transesterification of a simple acetoacetate ester, formed via a Claisen condensation, with (1-Propan-2-yl)cyclohexanol would then yield the final product.
Furthermore, the enolate of a pre-formed β-keto ester can be alkylated. libretexts.orglibretexts.org This involves treating the β-keto ester with a base to form the enolate, which then reacts with an alkyl halide in an SN2 reaction. libretexts.org This highlights the versatility of the 3-oxobutanoate scaffold in further synthetic transformations.
Claisen Condensation Analogues Involving 3-Oxobutanoate Precursors
The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters. masterorganicchemistry.comyoutube.com The classic reaction involves the base-catalyzed self-condensation of an ester containing α-hydrogens. libretexts.orglibretexts.org For instance, the synthesis of ethyl acetoacetate, a common 3-oxobutanoate precursor, is achieved through the condensation of two equivalents of ethyl acetate using a strong base like sodium ethoxide. masterorganicchemistry.com
The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. libretexts.orglibretexts.org A crucial aspect of the Claisen condensation is that the resulting β-keto ester is more acidic than the starting alcohol, and it is deprotonated by the alkoxide base. masterorganicchemistry.com This final, irreversible deprotonation step drives the equilibrium towards the product. masterorganicchemistry.com
While not a direct synthesis of the title compound itself, which is typically formed via esterification, understanding Claisen condensation is key as it provides the 3-oxobutanoate backbone. A "crossed" Claisen condensation, which involves two different esters, could theoretically be envisioned but is often impractical unless one ester partner lacks α-hydrogens to prevent a mixture of products. libretexts.orglibretexts.org More advanced methods, such as a titanium-mediated crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides, have been developed to produce various β-keto esters. organic-chemistry.org
Alkylation Reactions at the α-Carbon of the 3-Oxobutanoate System
The α-carbon of the 3-oxobutanoate system (the C2 position) is flanked by two carbonyl groups, rendering its protons significantly acidic and easily removable by a suitable base. wikipedia.orglibretexts.org This property allows for the facile generation of a resonance-stabilized enolate, which can then be alkylated by reacting with an alkyl halide. wikipedia.orglibretexts.org This sequence is known as the acetoacetic ester synthesis and is a powerful tool for creating α-substituted ketones after subsequent hydrolysis and decarboxylation. wikipedia.orglibretexts.orgucla.edu
For the parent compound, this compound, the α-carbon is unsubstituted. However, this reactivity is fundamental to the chemistry of the 3-oxobutanoate moiety. The alkylation process typically involves:
Deprotonation of the α-carbon with a base, such as sodium ethoxide, to form the enolate. ucla.edu
Nucleophilic substitution (SN2 reaction) of the enolate on an alkyl halide to form the α-alkylated β-keto ester. libretexts.orgucla.edu
It is also possible to perform a second alkylation by repeating the process, allowing for the synthesis of α,α-disubstituted derivatives. libretexts.org While direct alkylation is a common modification of β-keto esters, it represents a subsequent functionalization rather than a primary route to the unsubstituted title compound. libretexts.org
Asymmetric Synthesis of Stereoisomers of this compound
The alcohol portion of the title compound, (1-propan-2-yl)cyclohexanol (an isomer of isopropylcyclohexanol), contains at least one stereocenter. This chirality necessitates the use of asymmetric synthesis strategies to produce specific, enantiomerically pure stereoisomers of the final ester.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.comwikipedia.org
In the context of ester synthesis, a chiral auxiliary can be part of the acid or alcohol precursor. For instance, a notable strategy involves the asymmetric alkylation of an ester enolate where the ester group itself is a chiral auxiliary. numberanalytics.com Helmchen and Evans developed highly effective auxiliaries, such as those derived from camphor (B46023) or oxazolidinones, that provide excellent stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net While not directly applied to the synthesis of the title compound in the reviewed literature, these principles are foundational. A hypothetical route could involve attaching a chiral auxiliary to the 3-oxobutanoic acid moiety, performing a diastereoselective esterification with the racemic isopropylcyclohexanol, and then cleaving the auxiliary. More practically, auxiliaries are used to set stereocenters during the formation of complex molecules. wikipedia.orgrsc.orgnih.gov
Table 1: Examples of Chiral Auxiliaries in Asymmetric Reactions
| Chiral Auxiliary | Reaction Type | Diastereomeric/Enantiomeric Excess (de/ee) | Reference |
|---|---|---|---|
| (R)-Pantolactone | Alkylation | 95% ee | numberanalytics.com |
| (S)-Valinol | Alkylation | 92% ee | numberanalytics.com |
| Camphor-derived auxiliaries | Alkylation & Diels-Alder | High diastereoselectivity | researchgate.net |
Asymmetric Catalysis in Esterification Reactions
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. For esterification, this often takes the form of a kinetic resolution of a racemic alcohol. chemistryviews.org In a kinetic resolution, a chiral catalyst promotes the esterification of one enantiomer of the alcohol much faster than the other, allowing for the separation of the fast-reacting enantiomer (as the ester) from the slow-reacting one (as the unreacted alcohol). scielo.br
Recent advancements have led to the development of organocatalysts and transition-metal catalysts for asymmetric esterification. chemistryviews.orgnih.gov For example, a palladium(II) complex has been used for the catalytic asymmetric synthesis of chiral allylic esters from prochiral allylic alcohols with high enantioselectivity. nih.govnih.gov While these specific examples target allylic systems, the underlying principle of enantioselective esterification via a chiral catalyst is broadly applicable and represents a viable strategy for resolving racemic (1-propan-2-yl)cyclohexanol.
Enzymatic or Biocatalytic Synthesis Routes
Biocatalysis, particularly using enzymes like lipases, is a powerful and widely used method for the synthesis of chiral esters under mild conditions. google.comacsgcipr.org Lipases can catalyze esterification and transesterification reactions, often with high chemo-, regio-, and enantioselectivity. google.comnih.gov The most common application in this context is the kinetic resolution of a racemic secondary alcohol, such as an isomer of (1-propan-2-yl)cyclohexanol. google.comresearchgate.net
The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as ethyl acetoacetate, catalyzed by a lipase (B570770). google.comresearchgate.net One enantiomer of the alcohol reacts preferentially to form the corresponding β-keto ester, leaving the other enantiomer unreacted. This provides a straightforward method to obtain both the ester and the unreacted alcohol in high enantiomeric purity. scielo.br Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective and widely used catalyst for these transformations, demonstrating high yields and enantioselectivity for a variety of secondary alcohols. google.comnih.gov Studies have shown that combining different enzymes can sometimes enhance reaction yields. researchgate.net
Table 2: Research Findings on Lipase-Catalyzed Synthesis of Esters
| Enzyme | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Transesterification | Racemic alcohols, β-keto ester acyl donor | General and simple protocol to produce optically active β-keto esters with high enantioselectivity. | google.com |
| Combination of CALB, Papain, Rhizopus niveus lipase, Pseudomonas sp. lipase | Transesterification | Primary/secondary alcohols, ethyl acetoacetate | Synergistic combination of enzymes enhances the yield of β-keto esters, up to 96%. | researchgate.net |
| Candida rugosa Lipase | Esterification | 1-pentanol, valeric acid | Optimized conditions found for synthesis of flavor ester pentyl valerate. | nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. Standard laboratory techniques are employed, tailored to the properties of β-keto esters.
Following synthesis, the reaction mixture is typically worked up to remove catalysts and unreacted starting materials. For esterification reactions, this often involves a neutralization wash, for example, with sodium carbonate solution, to remove any acidic catalysts or unreacted carboxylic acids. youtube.com The crude ester is then extracted into an organic solvent. youtube.com
Due to the thermal lability of some β-keto esters, which can undergo decarboxylation upon heating, purification by distillation must be performed carefully, often under reduced pressure (vacuum distillation) to lower the boiling point. sciencemadness.org For non-volatile impurities or for separating diastereomers, column chromatography is the method of choice. mdpi.com A typical stationary phase would be silica (B1680970) gel, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity gradually increased to elute the desired compound. mdpi.com
In biocatalytic reactions, the immobilized enzyme can often be removed by simple filtration. google.com The subsequent workup and purification then follow standard procedures for isolating esters from the reaction medium. youtube.com
Chromatographic Separation Methods
Chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a moderately polar compound like this compound, liquid chromatography is particularly effective.
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the synthesis. nih.gov By spotting the reaction mixture on a silica-coated plate and eluting it with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), one can quickly visualize the formation of the product and the consumption of reactants. It also aids in determining the optimal solvent system for larger-scale column chromatography.
Column Chromatography: This is the most common preparative method for purifying β-keto esters on a laboratory scale. mdpi.com The crude product is loaded onto a column packed with a solid adsorbent, typically silica gel, and a solvent (eluent) is passed through the column. The separation is based on polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.
For the purification of this compound, a gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is generally effective. mdpi.com Unreacted, non-polar starting materials and byproducts will elute first, followed by the desired ester. More polar impurities, such as any unreacted (1-propan-2-yl)cyclohexanol or acidic byproducts, will elute last or remain on the column. Fractions are collected and analyzed (e.g., by TLC) to pool those containing the pure product.
High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC): For applications requiring exceptionally high purity or for the separation of stereoisomers, more advanced techniques may be employed. HPLC offers higher resolution and efficiency than standard column chromatography. nih.gov Chiral HPLC, using a chiral stationary phase, would be necessary to separate the different enantiomers and diastereomers of this compound that arise from the stereocenters on the cyclohexyl ring and the propan-2-yl group. High-speed counter-current chromatography (HSCCC), a form of liquid-liquid chromatography without a solid support, is another powerful technique for preparative-scale separation and purification of complex natural and synthetic products. nih.gov
Interactive Table 1: Chromatographic Separation Methods for this compound
| Method | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation | Primary Application |
| Thin-Layer Chromatography (TLC) | Silica gel on glass or aluminum plate | Hexane/Ethyl Acetate mixtures | Adsorption/Polarity | Reaction monitoring, purity assessment |
| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | Adsorption/Polarity | Preparative purification, removal of starting materials and byproducts |
| High-Performance Liquid Chromatography (HPLC) | Silica gel, C18 (Reversed-Phase), or Chiral Stationary Phase | Isocratic or gradient mixtures (e.g., Hexane/Isopropanol) | Adsorption, Partitioning, Chiral Recognition | High-purity analysis, analytical quantification, chiral separation |
| Counter-Current Chromatography (CCC) | Liquid (one phase of a biphasic solvent system) | Liquid (the other phase of the biphasic system) | Differential Partitioning | Preparative-scale purification, separation of polar compounds |
Crystallization and Distillation Strategies
For bulk purification, particularly on an industrial scale, distillation and crystallization are often preferred over chromatography due to their scalability and cost-effectiveness.
Distillation: Distillation separates components of a liquid mixture based on differences in their boiling points. If this compound is a liquid at ambient temperature, vacuum distillation is the most suitable approach for its purification. Applying a vacuum lowers the boiling points of all components, which is crucial for thermally sensitive compounds like β-keto esters. High temperatures can cause these esters to undergo decarboxylation, leading to the formation of a ketone byproduct and loss of the desired product. aklectures.com
In a typical setup, vacuum distillation can effectively remove lower-boiling impurities, such as residual solvents or volatile starting materials, as the initial distillate. The pure this compound is then collected at its specific boiling point under the given pressure. Higher-boiling impurities and polymeric byproducts remain in the distillation flask. A specialized process for purifying related keto esters involves first treating the crude mixture with a carboxylic anhydride to convert any unreacted alcohol impurities into higher-boiling esters, making their separation by distillation more efficient. google.com
Crystallization: If the target compound is a solid or can be induced to form a stable crystalline solid, crystallization is an excellent method for achieving very high purity. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture to create a saturated solution. As the solution is slowly cooled, the solubility of the target compound decreases, causing it to form highly ordered crystals. Impurities tend to remain dissolved in the surrounding solvent (the mother liquor). The pure crystals are then collected by filtration.
The choice of solvent is critical and is determined empirically. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. The bulky and flexible (1-propan-2-yl)cyclohexyl group may influence the crystallization behavior, potentially making it more challenging compared to simpler alkyl esters. nih.gov In some cases, molecules may initially form a supercooled liquid or oil before solidifying, a phenomenon known as cold crystallization. nih.gov
Interactive Table 2: Distillation and Crystallization Strategies
| Technique | Principle | Application for this compound | Key Considerations |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Purification of the liquid ester by removing lower-boiling starting materials and higher-boiling byproducts. | Essential for preventing thermal decomposition (decarboxylation) common in β-keto esters. aklectures.com Purity of fractions depends on the difference in boiling points. |
| Crystallization | Separation based on differences in solubility at varying temperatures. | Final purification step to achieve high-purity solid product by removing impurities that remain in the mother liquor. | Dependent on the compound being a solid. Requires finding a suitable solvent system. The bulky alkyl group can affect crystal lattice formation. nih.gov |
Stereochemical Investigations of 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate
Conformational Analysis of the (1-Propan-2-ylcyclohexyl) Moiety
The cyclohexane (B81311) ring is not a planar hexagon; to alleviate bond angle strain, it adopts several non-planar conformations. The most stable of these are the chair conformations. pearson.com The chair form is so stable that at any given moment at 25°C, over 99.9% of cyclohexane molecules in a solution will be in this conformation. pearson.com The cyclohexane ring can undergo a conformational change known as a ring flip, where one chair conformation converts into another. unc.edu During this process, axial substituents become equatorial, and equatorial substituents become axial.
Less stable than the chair conformation is the boat conformation. The boat form is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. mdpi.com The energy of the boat conformation is approximately 6.9 kcal/mol higher than the chair conformation. unc.edu A slightly more stable, twisted version of the boat, known as the twist-boat conformation, represents a local energy minimum, but is still significantly less stable than the chair form. mdpi.com For (1-propan-2-ylcyclohexyl) 3-oxobutanoate, the cyclohexyl ring will predominantly exist in a chair conformation.
Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position to minimize steric strain. This steric hindrance arises from non-bonding interactions, particularly 1,3-diaxial interactions, where an axial substituent interacts unfavorably with the other axial hydrogens on the same side of the ring. unc.edu
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com
For the isopropyl group, the A-value is approximately 2.2 kcal/mol. libretexts.org This indicates a significant preference for the isopropyl group to be in the equatorial position in the (1-propan-2-ylcyclohexyl) moiety. The axial conformation would lead to considerable steric strain between the isopropyl group and the axial hydrogens at the C3 and C5 positions.
In the case of this compound, both the isopropyl group and the 3-oxobutanoate group are attached to the same carbon (C1). This substitution pattern means that in a chair conformation, one group must be axial while the other is equatorial. Given the larger A-value of the isopropyl group compared to a typical ester, the conformation where the isopropyl group is equatorial and the 3-oxobutanoate group is axial would be the more stable of the two possible chair conformations.
Table 1: A-Values for Selected Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) |
|---|---|
| -H | 0 |
| -CH₃ | 1.7 wikipedia.org |
| -CH₂CH₃ | 1.8 libretexts.org |
| -CH(CH₃)₂ (Isopropyl) | 2.2 libretexts.org |
| -C(CH₃)₃ | ~5.0 libretexts.org |
| -F | 0.24 libretexts.org |
| -Cl | 0.53 libretexts.org |
| -Br | 0.48 libretexts.org |
| -I | 0.47 libretexts.org |
| -OH | 0.87 masterorganicchemistry.com |
| -COOCH₃ | 1.27 |
Stereoisomerism of the Cyclohexyl Ring
The presence of multiple stereocenters in the precursor cyclohexanol (B46403) and the resulting ester leads to the possibility of various stereoisomers.
The precursor to this compound is 1-propan-2-ylcyclohexanol. In this precursor, the C1 and C2 atoms of the cyclohexane ring are stereocenters. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other. nih.gov
The terms cis and trans are used to describe the relative orientation of the hydroxyl and isopropyl groups. In the cis isomer, both groups are on the same side of the ring (one axial, one equatorial in the chair conformation), while in the trans isomer, they are on opposite sides (both can be equatorial or both axial). youtube.com For each of these diastereomers, a non-superimposable mirror image exists, which is its enantiomer. nih.gov For example, (1R,2R)-2-propan-2-ylcyclohexan-1-ol and (1S,2S)-2-propan-2-ylcyclohexan-1-ol are enantiomers, and they are diastereomers of (1R,2S)-2-propan-2-ylcyclohexan-1-ol and (1S,2R)-2-propan-2-ylcyclohexan-1-ol.
The chirality of the final ester, this compound, is directly dependent on the stereochemistry of the 1-propan-2-ylcyclohexanol used in its synthesis. The esterification reaction itself does not typically alter the configuration of the stereocenters on the cyclohexyl ring.
Therefore, starting with a specific enantiomer of the cyclohexanol precursor will result in the corresponding enantiomer of the ester. For instance, the esterification of (1R,2R)-2-propan-2-ylcyclohexan-1-ol will yield (1R,2R)-(1-propan-2-ylcyclohexyl) 3-oxobutanoate.
Stereoselective Synthesis and Resolution Methods
The preparation of a specific stereoisomer of this compound requires either the stereoselective synthesis of the precursor alcohol or the resolution of a mixture of stereoisomers.
Several strategies have been developed for the stereoselective synthesis of β-keto esters and related chiral compounds. One common approach is the use of chiral auxiliaries. mdpi.com For example, a chiral amine can be reacted with a β-keto ester to form a chiral enamine, which can then undergo a diastereoselective reaction. mdpi.com Subsequent removal of the chiral auxiliary yields the enantioenriched product.
Another powerful technique is dynamic kinetic resolution (DKR). unc.edu In DKR, a racemic starting material is converted into a single, enantiomerically pure product. This is often achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. For instance, the asymmetric hydrogenation of a racemic α-substituted β-keto ester can produce a single diastereomer of the corresponding alcohol with high enantiomeric excess. unc.edufrontiersin.org
For the separation of existing stereoisomers, chiral chromatography is a widely used method. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate enantiomers and diastereomers. nih.govacs.org The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are particularly common for the resolution of a wide range of chiral compounds. mdpi.com
Table 2: Overview of Relevant Stereoselective Synthesis and Resolution Methods
| Method | Description | Application Example |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | Synthesis of enantioenriched α-SCF₃-β-ketoesters using a chiral diamine auxiliary. mdpi.com |
| Dynamic Kinetic Resolution (DKR) | A racemic starting material is converted to a single enantiomer through a process involving racemization and an enantioselective reaction. | Asymmetric transfer hydrogenation of β-aryl α-keto esters to form γ-butyrolactones with three contiguous stereocenters. unc.edu |
| Enzyme-Catalyzed Resolution | Enzymes, such as ketoreductases, are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. | Ketoreductase-catalyzed kinetic resolution of β-keto esters. frontiersin.org |
| Chiral HPLC | A chromatographic technique that uses a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral environment. | Resolution of racemic lactams and other chiral compounds using polysaccharide-based chiral stationary phases. mdpi.com |
Diastereoselective Control in Esterification
The formation of this compound via the esterification of 1-propan-2-ylcyclohexanol with a derivative of 3-oxobutanoic acid is a process where diastereoselective control is of significant interest. The relative orientation of the propan-2-yl group and the ester group on the cyclohexane ring (cis or trans) defines the diastereomeric outcome. The stereochemical course of the reaction can be influenced by several factors, including the choice of catalyst, the reaction conditions, and the stereochemistry of the starting alcohol.
Research into related esterification reactions has shown that the use of sterically demanding catalysts can favor the formation of one diastereomer over the other. For instance, in enzyme-catalyzed reactions, lipases are known to exhibit high stereoselectivity. jocpr.comnih.gov The active site of the enzyme can preferentially accommodate one stereoisomer of the racemic alcohol, leading to a high diastereomeric excess in the resulting ester. In a hypothetical lipase-catalyzed esterification of racemic 1-propan-2-ylcyclohexanol, one could expect the enzyme to selectively acylate either the cis or the trans isomer, depending on which fits more favorably into the enzyme's active site.
Dynamic kinetic resolution (DKR) is another powerful technique that could be applied. organic-chemistry.org This method combines in-situ racemization of the starting alcohol with an enantioselective acylation step. organic-chemistry.org For example, a ruthenium catalyst could be used to racemize the 1-propan-2-ylcyclohexanol, while a lipase (B570770) simultaneously and selectively acylates one enantiomer, theoretically leading to a 100% yield of a single, enantiomerically pure diastereomer of this compound. organic-chemistry.org
Table 1: Hypothetical Diastereoselective Esterification of 1-Propan-2-ylcyclohexanol
| Catalyst/Method | Acyl Donor | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Sulfuric Acid | Acetic Anhydride (B1165640) | Toluene | 80 | 55:45 |
| Lipase (Novozym 435) | Ethyl 3-oxobutanoate | Hexane (B92381) | 40 | >95:5 |
| Dynamic Kinetic Resolution | Isopropenyl acetate (B1210297) | Toluene | 50 | >99:1 |
Enantiomeric Resolution Techniques for Racemic Mixtures
Assuming a non-selective synthesis has produced a racemic mixture of this compound, techniques for enantiomeric resolution would be necessary to isolate the individual stereoisomers.
Chiral chromatography is a primary method for the separation of enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), would be a logical starting point for method development. wikipedia.org These phases are known for their broad applicability in separating a wide range of chiral compounds, including esters. phenomenex.com
Another effective class of CSPs for such separations are cyclodextrin-based columns. wikipedia.orggcms.cz The hydrophobic cavity of the cyclodextrin (B1172386) can form inclusion complexes with the cyclohexyl part of the molecule, while interactions with the chiral hydroxyl groups on the rim of the cyclodextrin can lead to enantiomeric discrimination. The separation efficiency would depend on the mobile phase composition, temperature, and the specific type of derivatized cyclodextrin used. nih.gov
Table 2: Hypothetical Chiral HPLC Separation of this compound Stereoisomers
| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Separation Factor (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 8.2 | 9.5 | 1.16 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 95:5 | 1.0 | 12.4 | 14.1 | 1.14 |
| β-Cyclodextrin | 98:2 | 0.8 | 15.3 | 16.2 | 1.06 |
An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This process converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard, non-chiral chromatography techniques. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
For this compound, this method is less direct as the ester itself is the target. However, if one were resolving the precursor alcohol, 1-propan-2-ylcyclohexanol, a chiral acid or acyl chloride could be used as a CDA to form diastereomeric esters. Once these diastereomeric esters are separated, hydrolysis of each would yield the enantiomerically pure alcohols, which could then be esterified with 3-oxobutanoic acid to produce the desired enantiopure this compound.
Theoretical Studies on Stereoisomer Stability and Interconversion
Computational chemistry offers powerful tools to investigate the relative stabilities of the different stereoisomers of this compound and the energy barriers to their interconversion. Methods such as Density Functional Theory (DFT) can be used to model the geometric and electronic structures of the cis and trans diastereomers, as well as their respective enantiomers.
Such studies can predict the most stable conformations of the cyclohexane ring (chair, boat, twist-boat) and the preferred orientation of the bulky propan-2-yl and ester substituents. It is generally expected that the chair conformation with equatorial substituents would be the most stable, minimizing steric strain. Theoretical calculations can quantify these energy differences. For instance, computational models have been used to explain the stability of different conformations in cyclohexyl esters, suggesting that non-aromatic interactions can play a significant role. wikipedia.org
Furthermore, theoretical studies can elucidate the transition states and energy barriers for the interconversion between conformers, such as the ring-flip of the cyclohexane moiety. While the interconversion of enantiomers requires breaking and reforming covalent bonds and thus has a very high energy barrier, the interconversion of conformers is typically a lower energy process. Understanding these energy landscapes is crucial for predicting the behavior of these molecules under different conditions.
Table 3: Hypothetical Calculated Relative Energies of this compound Stereoisomers
| Stereoisomer | Conformation | Relative Energy (kJ/mol) |
| trans-(1R,2R) | Chair (diequatorial) | 0.0 |
| cis-(1R,2S) | Chair (axial-equatorial) | 7.5 |
| trans-(1S,2S) | Chair (diequatorial) | 0.0 |
| cis-(1S,2R) | Chair (axial-equatorial) | 7.5 |
| Twist-Boat (lowest energy) | - | ~23 |
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that specific experimental data and detailed research findings for the chemical compound this compound are not available. While the general chemical reactivity of the functional groups present in this molecule—namely the ester and the β-keto carbonyl group—are well-established principles in organic chemistry, dedicated studies on the hydrolysis kinetics, transesterification, amidation, reduction, and keto-enol tautomerism of this particular compound have not been found in the public domain.
The reactivity of β-keto esters as a class of compounds is extensively documented. For instance, hydrolysis of β-keto esters can be performed under acidic or basic conditions, and the kinetics would generally be influenced by steric hindrance around the ester and the electronic nature of the substituents. Transesterification is a common transformation, as is the reduction of both the ester and ketone functionalities. Furthermore, β-dicarbonyl compounds like this are known to exhibit keto-enol tautomerism, with the equilibrium position being dependent on factors such as solvent polarity and the potential for intramolecular hydrogen bonding.
However, without specific studies on this compound, any discussion of its chemical reactivity would be speculative and based on analogies to other, more well-studied β-keto esters. The user's request for "detailed research findings" and "scientifically accurate content" for this specific molecule cannot be fulfilled without such dedicated research. The creation of data tables and in-depth mechanistic discussions as requested in the outline would necessitate fabrication of data, which falls outside the scope of a factual and scientifically accurate response.
Therefore, the requested article on the "Chemical Reactivity and Transformation Studies of this compound" cannot be generated at this time due to the absence of specific scientific literature on this compound.
Chemical Reactivity and Transformation Studies of 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate
Reactivity at the β-Keto Carbonyl Group
Nucleophilic Addition Reactions to the Ketone
The ketone carbonyl group in (1-propan-2-ylcyclohexyl) 3-oxobutanoate is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This allows for the addition of a variety of nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org
Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, add directly to the carbonyl carbon in an irreversible fashion. masterorganicchemistry.comucalgary.ca Weaker nucleophiles, on the other hand, often require acid catalysis to enhance the electrophilicity of the carbonyl carbon before they can add, and these additions are typically reversible. masterorganicchemistry.comucalgary.ca
A common example of nucleophilic addition is the reaction with hydrogen cyanide, which adds across the carbon-oxygen double bond to form a hydroxynitrile. chemguide.co.uk This reaction is usually performed by treating the ketone with sodium or potassium cyanide in a slightly acidic solution. chemguide.co.uk The stereochemical outcome of these additions is significant; as the original carbonyl carbon is sp² hybridized and planar, the nucleophile can attack from either face, potentially leading to a racemic mixture of stereoisomers if the two groups attached to the carbonyl are not identical. libretexts.org
Derivatization of the Ketone (e.g., Oxime, Hydrazone Formation)
The ketone functionality can be readily converted into various derivatives through condensation reactions with primary amine derivatives. These reactions are valuable for both characterization and further synthetic transformations.
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields an oxime. The initial nucleophilic addition of the amine to the carbonyl is followed by dehydration.
Hydrazone Formation: Similarly, the ketone reacts with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, to form the corresponding hydrazones. These derivatives are often crystalline solids with sharp melting points, historically used for the identification of aldehydes and ketones.
| Reagent | Derivative Formed | General Reaction Conditions |
| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic (pH ~4-5) |
| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidic (e.g., H₂SO₄ in ethanol) |
Reactions at the α-Carbon of the 3-Oxobutanoate Moiety
The methylene (B1212753) group (α-carbon) situated between the ketone and the ester carbonyls in the 3-oxobutanoate portion of the molecule is particularly reactive due to the electron-withdrawing nature of both adjacent carbonyl groups.
Enolate Formation and Reactivity
The protons on the α-carbon are acidic (pKa ≈ 11 for ethyl acetoacetate) and can be readily removed by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.comegyankosh.ac.in The negative charge of the enolate is delocalized onto both oxygen atoms, making it a soft nucleophile that typically reacts at the α-carbon. masterorganicchemistry.combham.ac.uk The choice of base is crucial; strong bases like lithium diisopropylamide (LDA) can lead to essentially complete enolate formation, whereas weaker bases like alkoxides establish an equilibrium with a smaller concentration of the enolate. egyankosh.ac.in
Alkylation, Acylation, and Halogenation Reactions
The enolate of this compound is a potent nucleophile for forming new carbon-carbon and carbon-heteroatom bonds at the α-position.
Alkylation: The enolate reacts with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. masterorganicchemistry.com This reaction is most effective with primary and secondary alkyl halides. mnstate.edu
Acylation: Reaction with acyl chlorides or acid anhydrides introduces an acyl group, leading to a β-dicarbonyl compound. This is a form of the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com
Halogenation: In the presence of a base, the enolate reacts with halogens (Cl₂, Br₂, I₂) to form an α-halo-β-keto ester. masterorganicchemistry.commnstate.edu Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton. mnstate.edu
| Reaction Type | Electrophile | Product Type |
| Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-keto ester |
| Acylation | Acyl Halide (RCOCl) | α-Acyl-β-keto ester |
| Halogenation | Halogen (X₂) | α-Halo-β-keto ester |
Mannich and Michael Additions
The active methylene group enables participation in important carbon-carbon bond-forming reactions.
Mannich Reaction: This is a three-component condensation involving the ketone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol form of the β-keto ester. wikipedia.orgyoutube.com The product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
Michael Addition: As a Michael donor, the enolate can undergo a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.orgadichemistry.com This 1,4-addition reaction is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound. adichemistry.com
Reactions Involving the Cyclohexyl Ring
The cyclohexyl ring in this compound is largely unreactive under the conditions used for transformations at the ketone and ester functionalities. It is a saturated carbocyclic system and would require more forcing conditions, such as free-radical halogenation or strong oxidizing agents, to undergo reaction. Such reactions would likely be unselective and could also affect the other functional groups present in the molecule. The stereochemistry of the 1-propan-2-yl substituent on the cyclohexyl ring can, however, influence the stereochemical outcome of reactions at the nearby ester and ketone groups by exerting steric hindrance.
Functionalization of the Ring System
Functionalization of the this compound would primarily target the active methylene (α-carbon) of the 3-oxobutanoate chain, a characteristic feature of β-keto esters. fiveable.me This position is readily deprotonated by a suitable base to form a resonance-stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. fiveable.mejove.com
Alkylation: The most common functionalization is α-alkylation. Treatment with a base like sodium ethoxide, followed by the addition of an alkyl halide, would introduce an alkyl group at the α-position. aklectures.com However, the significant steric hindrance imposed by the bulky (1-Propan-2-ylcyclohexyl) group could influence the efficiency of this reaction. Studies on sterically hindered esters suggest that strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in the presence of additives like hexamethylphosphoramide (B148902) (HMPA) might be necessary to achieve high yields, especially when introducing bulkier alkyl groups. rsc.org The choice of base and reaction conditions can be critical to avoid side reactions like O-alkylation.
Asymmetric Alkylation: For cyclic β-keto esters, highly enantioselective α-alkylation can be achieved using phase-transfer catalysis with chiral catalysts, such as cinchona alkaloids. rsc.org This suggests that if a chiral isomer of this compound were used, diastereoselective alkylation could be possible, with the resident chirality of the cyclohexyl ring directing the approach of the electrophile.
Below is a representative table of α-alkylation reactions on a related cyclic β-keto ester, demonstrating typical conditions and outcomes.
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| 2-Methoxycarbonylcyclohexanone | Benzyl bromide | Cinchonidine derivative | Toluene | 95 | 98 |
| 2-Ethoxycarbonylcyclopentanone | Allyl bromide | Cinchonine derivative | Dichloromethane | 92 | 96 |
| 2-Methoxycarbonylcyclohexanone | Ethyl iodide | Quinine derivative | Toluene | 88 | 94 |
| This table presents data for analogous cyclic β-keto esters to illustrate the potential for asymmetric alkylation, as detailed in studies on phase-transfer catalysis. rsc.org |
Hydrogenation/Dehydrogenation Studies
The presence of a ketone and a cyclohexane (B81311) ring allows for both hydrogenation and dehydrogenation reactions, which can selectively modify different parts of the molecule.
Hydrogenation: The ketone carbonyl of the 3-oxobutanoate moiety can be selectively reduced to a hydroxyl group. This transformation is typically achieved using various reducing agents. Catalytic hydrogenation with catalysts like Raney Nickel, platinum, or palladium on carbon would reduce the ketone. More selective hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), would also be effective in reducing the ketone without affecting the ester group. The use of chiral catalysts, such as Ru-BINAP complexes, in asymmetric hydrogenation can produce the corresponding β-hydroxy ester with high enantioselectivity, a valuable transformation in the synthesis of optically active compounds. nih.gov The hydrogenation of ketones is often carried out in alcoholic solvents like ethanol (B145695) or 2-propanol. acs.orgacs.org
Dehydrogenation: The cyclohexane ring can undergo dehydrogenation to form an aromatic (phenolic) ring system. This reaction is typically performed at elevated temperatures in the presence of a catalyst, such as palladium on carbon (Pd/C). researchgate.net The presence of hydrogen acceptors can facilitate this process, although some catalytic systems can operate without them. researchgate.net Recent studies have shown that single-site platinum catalysts on ceria (Pt₁/CeO₂) are highly effective for the dehydrogenation of cyclohexane and its derivatives at lower temperatures than traditional catalysts. researchgate.net The dehydrogenation of substituted cyclohexanes is influenced by the pattern of substitution on the ring. nih.gov For this compound, this would lead to a phenol (B47542) derivative, a significant structural transformation.
The following table shows representative data for the hydrogenation and dehydrogenation of related cyclic ketones and cyclohexanes.
| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Product | Conversion/Yield (%) |
| Hydrogenation | Acetophenone | [RuCl₂(S)-tolbinap][(R)-dmapen] | H₂ (gas), t-C₄H₉OK, 2-propanol | (R)-1-Phenylethanol | >99% (>96% ee) |
| Hydrogenation | Cyclohexanone | Co(III) Complex / KOH | 2-propanol, 82°C | Cyclohexanol (B46403) | >99% |
| Dehydrogenation | Cyclohexane | Pt/CN | 210°C | Benzene | 96.2% |
| Dehydrogenation | Cyclohexanone | Pd/C | DMA, 150°C | Phenol | High Conversion |
| This table provides illustrative examples of hydrogenation and dehydrogenation reactions on analogous substrates based on published research findings. nih.govacs.orgresearchgate.netnih.gov |
Ring-Opening or Rearrangement Reactions
The structure of this compound has the potential to undergo ring-opening or rearrangement reactions under specific conditions, although these are generally less common than functional group transformations.
Ring-Opening: A true ring-opening of the stable cyclohexane ring would require harsh conditions leading to C-C bond cleavage, which is not a typical synthetic transformation for this system. However, reactions that lead to the cleavage of the ester or the β-dicarbonyl unit are more plausible. For instance, hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a classic transformation that effectively removes the ester functionality to yield a ketone (5-(1-propan-2-ylcyclohexyl)butan-2-one). aklectures.comyoutube.com
Rearrangement Reactions:
Claisen Rearrangement: While the parent molecule would not undergo a Claisen rearrangement, if the α-carbon were to be allylated, the resulting O-allyl β-ketoester could undergo a nih.govnih.gov-sigmatropic rearrangement upon heating or catalysis to form a C-allylated product. acs.orgnih.gov This highlights a potential pathway for structural reorganization following initial functionalization.
Favorskii-type Rearrangement: If the α-carbon were to be halogenated, treatment with a base could potentially initiate a Favorskii-type rearrangement, although this is more commonly observed with α-halo ketones in cyclic systems, often leading to ring contraction. libretexts.org
Radical Cyclization/Expansion: Photoinduced electron transfer (PET) promoted decarboxylation of α-(ω-carboxyalkyl) β-keto esters can lead to radical ring expansion and cyclization reactions. nih.gov While this specific substrate does not have the required carboxyalkyl group, it demonstrates the potential for ring modifications via radical pathways.
Acid-Catalyzed Rearrangements: Strong acids can catalyze rearrangements in β,γ-unsaturated ketones, and while this molecule is a β-keto ester, acid-catalyzed enolization and subsequent reactions could potentially lead to skeletal rearrangements, especially if carbocationic intermediates are formed. acs.org Ring expansions are known to occur in carbocation rearrangements, particularly to relieve ring strain or to form a more stable carbocation. youtube.com
Mechanistic Investigations of Key Transformations
The mechanisms of the primary transformations involving this compound are well-understood from extensive studies on β-keto esters and related compounds.
Alkylation Mechanism: The α-alkylation proceeds through the formation of an enolate ion. A base abstracts one of the acidic α-protons located between the two carbonyl groups. The resulting negative charge is delocalized onto both oxygen atoms, making the enolate a soft nucleophile that preferentially attacks the alkyl halide at the α-carbon in an Sₙ2 reaction. aklectures.comfiveable.me The stereochemical outcome can be influenced by the bulky cyclohexyl group, which may direct the approach of the electrophile to the less hindered face of the enolate.
Hydrogenation Mechanism: The catalytic hydrogenation of the ketone involves the heterolytic cleavage of dihydrogen on the catalyst surface. acs.org The ketone coordinates to the metal center, and a hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, often involving the solvent or a basic cocatalyst. In transfer hydrogenation, a hydrogen donor like 2-propanol is used instead of H₂ gas. acs.org
Dehydrogenation Mechanism: The dehydrogenation of cyclohexanes on metal catalysts is believed to proceed via a stepwise removal of hydrogen atoms. researchgate.net The molecule adsorbs onto the catalyst surface, followed by sequential C-H bond cleavage and recombination of hydrogen atoms to form H₂, which is then released. The presence of oxygen vacancies on supports like CeO₂ can play a crucial role in the C-H activation step. researchgate.net
Decarboxylation of β-Keto Acid Mechanism: The hydrolysis of the ester group under acidic or basic conditions yields a β-keto acid. youtube.com Upon gentle heating, this intermediate readily undergoes decarboxylation through a cyclic six-membered transition state. The enol form of the ketone is initially produced, which then tautomerizes to the more stable ketone product. youtube.com This ease of decarboxylation is a hallmark of β-keto acids.
Spectroscopic Characterization Methodologies for 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a compound like (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, a suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's stereochemistry.
While standard ¹H and ¹³C NMR provide initial data, advanced 1D techniques are necessary for a complete structural assignment.
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This is crucial for distinguishing the various carbon environments within the isopropyl group, the cyclohexane (B81311) ring, and the 3-oxobutanoate chain.
| Hypothetical ¹³C NMR and DEPT Data for this compound | ||||
| Carbon Type | Expected Chemical Shift (ppm) | DEPT-45 | DEPT-90 | DEPT-135 |
| C=O (Ketone) | ~205 | No Signal | No Signal | No Signal |
| C=O (Ester) | ~170 | No Signal | No Signal | No Signal |
| CH-O (Cyclohexyl) | ~75 | Positive | Positive | Positive |
| CH₂ (Butanoate) | ~50 | Positive | No Signal | Negative |
| CH (Cyclohexyl) | ~30-45 | Positive | Positive | Positive |
| CH₂ (Cyclohexyl) | ~20-35 | Positive | No Signal | Negative |
| CH (Isopropyl) | ~30 | Positive | Positive | Positive |
| CH₃ (Butanoate) | ~30 | Positive | No Signal | Positive |
| CH₃ (Isopropyl) | ~18-22 | Positive | No Signal | Positive |
NOESY (Nuclear Overhauser Effect Spectroscopy): This 1D or 2D experiment is vital for determining stereochemistry. It detects protons that are close in space, even if they are not directly bonded. For this compound, NOESY can reveal the relative orientation of the isopropyl group and the 3-oxobutanoate substituent on the cyclohexane ring (i.e., whether they are cis or trans to each other) by observing spatial correlations between their respective protons.
2D NMR experiments are fundamental for establishing the bonding network of the molecule by correlating different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity within the cyclohexane ring, identifying adjacent protons. It would also show the coupling between the methine and methyl protons of the isopropyl group and the coupling between the methylene and methyl protons in the 3-oxobutanoate moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). sdsu.edu By combining the information from the ¹H and ¹³C spectra, HSQC allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
| Hypothetical Key HMBC Correlations for this compound | |
| Proton (¹H) | Correlated Carbon (¹³C) |
| CH-O (Cyclohexyl) | Ester C=O |
| CH₂ (Butanoate) | Ketone C=O, Ester C=O, Methyl C |
| CH₃ (Butanoate) | Ketone C=O, Methylene C |
| CH (Isopropyl) | Methyl C's (Isopropyl), Cyclohexyl C |
The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. sikhcom.net The substituents on the ring can exist in either an axial or equatorial position. Dynamic NMR involves recording spectra at different temperatures to study these conformational changes. nih.govacs.org By cooling the sample, the rate of ring-flipping can be slowed to the point where separate signals for the axial and equatorial conformers can be observed. nih.gov This allows for the determination of the energy barrier to interconversion and the relative stability of the different conformers, which is influenced by the steric bulk of the isopropyl and 3-oxobutanoate groups. bohrium.com
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). acs.org For this compound, with a molecular formula of C₁₃H₂₂O₃, HRMS would be used to measure the exact mass of its molecular ion. This precise mass measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from any other compound that might have the same nominal mass.
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often fragments into smaller, characteristic pieces. The analysis of these fragments provides valuable structural information. researchgate.net For β-keto esters, fragmentation is often dominated by cleavages near the carbonyl groups and by McLafferty rearrangements. researchgate.netcdnsciencepub.comacs.org
For this compound, key fragmentation pathways would include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups. A prominent peak is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. cdnsciencepub.com
McLafferty Rearrangement: A characteristic fragmentation of ketones and esters, which could lead to the loss of a neutral molecule.
Loss of the Ester Group: Cleavage of the C-O bond of the ester linkage.
Fragmentation of the Cyclohexyl Ring: Loss of the isopropyl group or fragmentation of the ring itself.
| Hypothetical Major Fragments in the Mass Spectrum of this compound | |
| m/z Value | Possible Fragment Structure |
| 212 | [M]⁺ (Molecular Ion) |
| 169 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 127 | [C₈H₁₅O]⁺ (Cyclohexyl-O-C⁺ fragment) |
| 85 | [C₄H₅O₂]⁺ (Butanoate fragment after rearrangement) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 43 | [C₂H₃O]⁺ (Acetyl cation, often the base peak) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of this compound, GC is first employed to separate the compound from any impurities, reaction byproducts, or solvents, thereby assessing its purity. The retention time in the GC column is a characteristic property under specific analytical conditions.
Following separation, the isolated compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process fragments the molecule into a series of charged ions. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.
The fragmentation pattern of this compound can be predicted based on the functional groups present. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. whitman.edu The presence of the cyclohexyl and isopropyl moieties introduces additional fragmentation routes. The molecular ion peak (M+), though potentially weak, would correspond to the full molecular weight of the compound.
Expected Fragmentation Pattern:
The mass spectrum is expected to exhibit characteristic peaks corresponding to stable fragments. The resonance-stabilized acylium ion is a common feature in the spectra of esters. whitman.edu For the 3-oxobutanoate portion, a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is anticipated. Cleavage of the ester bond can lead to fragments representing the alcohol and acid components. whitman.edunih.gov Fragmentation of the cyclohexyl ring and loss of the isopropyl group are also probable events that aid in structural confirmation.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Ratio | Predicted Fragment Structure | Fragmentation Pathway |
| 226 | [C₁₃H₂₂O₃]⁺ | Molecular Ion (M⁺) |
| 183 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 167 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group |
| 143 | [C₉H₁₅O]⁺ | Cyclohexyl-containing fragment after ester cleavage |
| 85 | [C₄H₅O₂]⁺ | Fragment from the 3-oxobutanoate moiety |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation (often a base peak) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations, which give rise to strong, sharp absorption bands in the 1670–1780 cm⁻¹ region. libretexts.org Since the molecule is a β-keto ester, it contains two distinct carbonyl groups: a ketone and an ester.
Ester C=O Stretch: Saturated aliphatic esters typically exhibit a strong C=O stretching absorption band in the range of 1735–1750 cm⁻¹. libretexts.orglibretexts.org This peak is one of the most characteristic in the spectrum.
Ketone C=O Stretch: The C=O stretch for a saturated, open-chain or six-membered cyclic ketone is found at a slightly lower wavenumber, generally around 1715 cm⁻¹. libretexts.orgpressbooks.pub
For β-keto esters, these two bands can sometimes appear as a distinct doublet or may merge into a single, broadened band. blogspot.com In addition to the C=O stretch, esters also display strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹, which further confirms the presence of this functional group. spectroscopyonline.com
Table 2: Characteristic Carbonyl and Related IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |
| Ketone | C=O Stretch | 1710 - 1725 | Strong, Sharp |
| Ester | C-O Stretch (acyl-oxygen) | 1250 - 1300 | Strong |
| Ester | C-O Stretch (alkyl-oxygen) | 1000 - 1150 | Strong |
The aliphatic portions of the molecule, namely the cyclohexyl and propan-2-yl groups, give rise to characteristic C-H bond vibrations.
C-H Stretching: The stretching vibrations of C-H bonds where the carbon is sp³-hybridized appear as strong, sharp peaks in the region of 2850–2960 cm⁻¹. pressbooks.pub The spectrum of this compound is expected to show multiple absorptions in this region corresponding to the various methyl (CH₃) and methylene (CH₂) groups in its structure.
Table 3: Aliphatic C-H IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Strong |
| Methylene (CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |
| Methyl (CH₃) | C-H Bend (Asymmetric & Symmetric) | ~1450 and ~1375 | Medium |
Chiroptical Spectroscopic Methods for Stereochemical Assignment
As this compound is a chiral molecule, its absolute configuration can be investigated using chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). vanderbilt.edu These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. vanderbilt.edu
ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. vlabs.ac.in For molecules lacking a chromophore that absorbs in the measured region, ORD curves are typically plain, showing a steady increase or decrease in rotation with decreasing wavelength. vlabs.ac.in
However, in the presence of a chromophore, such as the ketone carbonyl group in the subject molecule, the ORD curve becomes anomalous in the region of the chromophore's absorption band. This phenomenon is known as the Cotton effect, which is characterized by a peak and a trough. vlabs.ac.inlibretexts.org The sign of the Cotton effect (positive if the peak is at a longer wavelength than the trough, negative if the reverse is true) is directly related to the stereochemistry of the environment surrounding the chromophore. vlabs.ac.in For this compound, the weak n→π* electronic transition of the ketone carbonyl group around 300 nm is expected to produce a distinct Cotton effect, providing crucial stereochemical information. libretexts.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. libretexts.org A CD spectrum consists of positive or negative peaks corresponding to the absorption bands of chromophores within a chiral molecule. CD spectra are often considered easier to interpret than ORD curves because the bands directly correlate with electronic transitions and are less prone to overlapping signals from different chromophores. creative-biostructure.com
For this compound, the ketone carbonyl is the most significant chromophore for CD analysis in the near-UV range. The sign of the CD band (positive or negative Cotton effect) associated with the n→π* transition is highly sensitive to the spatial arrangement of substituents around it. The Octant Rule, an empirical sector rule, can be applied to predict the sign of the Cotton effect for chiral cyclohexanones. scribd.com This rule divides the space around the carbonyl group into eight octants. Substituents lying in certain octants make positive contributions to the Cotton effect, while those in other octants make negative contributions. By analyzing the conformation of the cyclohexyl ring and the location of the bulky (1-propan-2-yl) substituent relative to the ketone, the expected sign of the Cotton effect can be predicted for a given stereoisomer, allowing for the assignment of its absolute configuration. scribd.comupenn.edu
Computational and Theoretical Chemistry Studies of 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy. nih.govacs.org
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is exceptionally well-suited for optimizing the molecular geometry of medium-sized organic molecules like (1-Propan-2-ylcyclohexyl) 3-oxobutanoate.
Detailed Research Findings: A DFT calculation, likely using a functional such as B3LYP or M06-2X with a basis set like 6-31G* or larger, would be the first step. nih.govresearchgate.netmdpi.com This process systematically adjusts the positions of all atoms to find the lowest energy arrangement, or ground-state geometry. Key outputs from this calculation include precise bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be paid to the chair conformation of the cyclohexane (B81311) ring, the orientation of the bulky 1-propan-2-yl (isopropyl) group, and the rotational position of the 3-oxobutanoate group. libretexts.orglibretexts.org
The electronic structure is also elucidated. DFT provides energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. nih.gov The distribution of electron density, calculated via methods like Natural Bond Orbital (NBO) analysis, reveals partial atomic charges and identifies key reactive sites, such as the electrophilic carbon of the ketone and ester carbonyls and the nucleophilic oxygen atoms. mdpi.com
Table 1: Hypothetical Optimized Geometric Parameters using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (ketone) | ~1.22 Å |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| C-C (cyclohexane avg.) | ~1.54 Å | |
| Bond Angle | O=C-C (keto-ester) | ~118° |
| C-O-C (ester linkage) | ~116° | |
| C-C-C (cyclohexane avg.) | ~111° | |
| Dihedral Angle | O=C-C=O | ~50° (gauche) |
Ab Initio Methods for High-Accuracy Energy and Property Predictions
For even greater accuracy, particularly for energy calculations, ab initio (from first principles) methods are employed. nih.gov Unlike DFT, which relies on an approximate functional, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory systematically improve upon the Hartree-Fock solution. researchgate.net
Detailed Research Findings: While computationally more intensive, these methods are the gold standard for calculating relative energies between different conformations. acs.org For this compound, this would be crucial for determining the precise energy difference between conformers where the large (1-propan-2-ylcyclohexyl) group is in an axial versus an equatorial position on the cyclohexane ring. libretexts.orgmasterorganicchemistry.com High-accuracy calculations can provide isomerization energies and activation barriers for conformational changes with precision that often rivals experimental measurements. acs.org These methods would also be used to validate the results from more economical DFT calculations. researchgate.net
Conformational Energy Landscapes
The flexibility of the cyclohexane ring and the rotatable bonds of the ester side chain mean that this compound can exist in numerous conformations. pressbooks.pub Mapping the potential energy surface (PES) is essential for understanding its conformational preferences.
Detailed Research Findings: A systematic conformational search would be performed. This involves rotating key dihedral angles (e.g., the C-C-O-C of the ester linkage and the C-C bond connecting the isopropyl group) and performing geometry optimizations at each step, typically with DFT. The most significant conformational equilibrium is the chair-chair interconversion of the cyclohexane ring. wikipedia.org Due to steric hindrance (1,3-diaxial interactions), the conformer with the bulky substituent in the equatorial position is overwhelmingly favored. libretexts.orglibretexts.org For the (1-propan-2-ylcyclohexyl) group, this preference would be very strong. The energy difference between the equatorial and axial conformers, known as the A-value, can be precisely calculated. wikipedia.org The resulting landscape would show the global energy minimum (the most stable conformer) and various local minima corresponding to other stable, but less populated, conformers. stackexchange.com
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer Description | Computational Method | Relative Energy (kcal/mol) |
| Equatorial-Chair (Global Minimum) | MP2/cc-pVTZ//B3LYP/6-31G | 0.00 |
| Axial-Chair | MP2/cc-pVTZ//B3LYP/6-31G | > 5.0 |
| Twist-Boat | MP2/cc-pVTZ//B3LYP/6-31G | ~6.5 |
| Ester Rotamer 1 (anti) | B3LYP/6-31G | 0.2 |
| Ester Rotamer 2 (gauche) | B3LYP/6-31G* | 0.0 |
Molecular Dynamics (MD) Simulations
While quantum calculations describe static structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the molecule's dynamic behavior. MD simulates the movement of atoms over time by solving Newton's equations of motion.
Conformational Sampling and Interconversion Pathways
MD simulations are powerful tools for exploring the vast conformational space of flexible molecules and observing the pathways of transition between different states. nih.gov
Detailed Research Findings: An MD simulation would be initiated from the lowest-energy structure obtained from quantum calculations. The system would be simulated for a period of nanoseconds to microseconds. The trajectory from the simulation provides a movie of the molecule's motion. Analysis of this trajectory would reveal the frequencies and pathways of conformational changes. For instance, the simulation would show the "ring flip" of the cyclohexane, proceeding from the stable chair through a high-energy half-chair intermediate to the other chair form. pressbooks.pubstackexchange.com It would also show the rotation of the ester and isopropyl groups, providing insight into their flexibility and the energy barriers to their rotation. This dynamic sampling can uncover important, short-lived conformational states that might be missed by static calculations alone. nih.gov
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. cdnsciencepub.com MD simulations excel at modeling these interactions by including explicit solvent molecules (e.g., a box of water molecules) or using an implicit continuum model that approximates the solvent's bulk properties. cdnsciencepub.com
Detailed Research Findings: Simulations of this compound in different solvents, such as polar water and nonpolar hexane (B92381), would be conducted. acs.org The analysis would focus on how the solvent alters the conformational equilibrium. For example, a polar solvent might stabilize a conformer with a larger dipole moment, potentially shifting the balance between rotamers of the ester group. The simulation would also detail the structure of the solvent around the solute molecule. Radial distribution functions would show the probability of finding solvent molecules at a certain distance from different parts of the solute, revealing specific solute-solvent interactions like hydrogen bonding between water and the carbonyl oxygens. nih.gov These simulations are crucial for bridging the gap between theoretical calculations in a vacuum and real-world behavior in solution.
Reaction Mechanism Modeling
Reaction mechanism modeling provides profound insights into the energetic and structural changes that occur during a chemical reaction. For a molecule like this compound, likely formed via the acetoacetic ester synthesis, computational modeling would focus on the key steps of enolate formation and alkylation.
Transition State Characterization for Key Synthetic Steps
The transition state is a critical, high-energy configuration along the reaction pathway that determines the reaction's rate. Characterizing the transition state involves locating this first-order saddle point on the potential energy surface. For the synthesis of this compound, key transition states would be calculated for:
Enolate Formation: The deprotonation of the α-carbon of the acetoacetic ester by a base.
Alkylation: The nucleophilic attack of the resulting enolate on the electrophilic carbon of the (1-propan-2-yl)cyclohexyl halide or a related electrophile.
Computational methods, primarily Density Functional Theory (DFT), would be used to determine the geometry, energy, and vibrational frequencies of these transition states. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure.
Table 1: Hypothetical Transition State Characterization Data This table is illustrative and not based on published data.
| Reaction Step | Computational Method | Basis Set | ΔG‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Bond Distances (Å) |
|---|---|---|---|---|---|
| Enolate Formation | B3LYP | 6-31G(d) | Data N/A | Data N/A | Cα-H, H-Base |
Spectroscopic Property Prediction
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of newly synthesized molecules.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The standard approach involves:
Performing a conformational search to identify the lowest energy conformers of this compound.
Optimizing the geometry of each significant conformer using a suitable DFT functional and basis set.
Calculating the magnetic shielding tensors for each atom using the Gauge-Independent Atomic Orbital (GIAO) method.
Averaging the chemical shifts based on the Boltzmann population of the conformers and referencing them against a standard like tetramethylsilane (B1202638) (TMS).
These predicted shifts can then be compared with experimental data to confirm the structure.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts This table is illustrative and not based on published data.
| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (Ketone) | Data N/A | Data N/A | Data N/A |
| C=O (Ester) | Data N/A | Data N/A | Data N/A |
| Cα | Data N/A | Data N/A | Data N/A |
Vibrational Frequency Calculations for IR and Raman Spectra
Computational calculations of vibrational frequencies are used to predict the appearance of Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the peaks in the IR and Raman spectra. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretches of the ketone and ester groups in this compound. Calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 3: Hypothetical Calculated Vibrational Frequencies This table is illustrative and not based on published data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|---|
| C=O Stretch (Ketone) | Data N/A | Data N/A | Strong |
| C=O Stretch (Ester) | Data N/A | Data N/A | Strong |
Machine Learning Applications in this compound Research
Machine learning (ML) is increasingly used in drug discovery and materials science to predict molecular properties, optimize reaction conditions, and even design new molecules. tapchicongthuong.vn While no ML models have been specifically trained on or for this compound, several potential applications exist:
Property Prediction: An ML model could be trained on a large dataset of esters to predict physical, chemical, or biological properties of this compound, such as its boiling point, solubility, or potential bioactivity.
Reaction Optimization: ML algorithms could be used to predict the optimal conditions (e.g., base, solvent, temperature) for its synthesis, maximizing yield and minimizing byproducts.
Spectra Prediction: Machine learning models are being developed to predict NMR and other spectra directly from molecular structures, offering a potentially faster alternative to traditional computational methods. nih.gov
The development of such models requires large, high-quality datasets. Given the lack of published data for this compound, its inclusion in future ML studies would first require its synthesis and thorough experimental characterization.
Analytical Method Development and Quality Control for 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is the cornerstone for the analysis of complex organic molecules, providing the necessary specificity and sensitivity to separate the main component from related substances and impurities. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and assay of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate. However, the analysis of β-keto esters by reverse-phase (RP) HPLC presents a significant challenge due to keto-enol tautomerism, which can lead to poor peak shape and inaccurate quantification. chromforum.org The equilibrium between the keto and enol forms can result in peak splitting or broad, tailing peaks.
To overcome this, method development focuses on conditions that either favor a single tautomeric form or accelerate the interconversion rate so that the two forms are not separated and elute as a single, sharp peak. chromforum.org Strategies include adjusting the mobile phase pH to the acidic side or increasing the column temperature. chromforum.org An alternative and often effective approach is the use of mixed-mode chromatography, which offers multiple retention mechanisms to improve peak shape and resolution. chromforum.org
A robust RP-HPLC method for the routine analysis of this compound can be developed using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, with a small amount of acid like formic acid to control pH and improve peak symmetry. rsc.orgresearchgate.net
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Analyte Retention Time | Approx. 8.5 min |
Gas Chromatography (GC), particularly with headspace sampling, is the preferred method for the analysis of residual solvents and other organic volatile impurities that may be present from the synthesis process. youtube.comnih.gov These impurities must be controlled to meet regulatory limits. A flame ionization detector (FID) is typically used for this purpose due to its excellent sensitivity for organic compounds. researchgate.net Static headspace GC-FID analysis provides a clean and efficient way to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile analyte. nih.govresearchgate.net
Table 2: Typical Volatile Impurities and GC-HS Parameters
| Parameter | Condition |
|---|---|
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 40°C (10 min) to 240°C at 10°C/min |
| Injector Temp. | 250°C |
| Detector Temp. | 260°C (FID) |
| Headspace Vial Temp. | 80°C |
| Headspace Incubation Time | 20 min |
| Potential Impurity | Hypothetical Retention Time (min) |
| Ethanol (B145695) | 5.2 |
| Tetrahydrofuran | 7.8 |
| Toluene | 10.5 |
| Cyclohexane (B81311) | 8.1 |
The this compound molecule possesses at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Since different enantiomers of a compound can exhibit distinct pharmacological activities and toxicities, regulatory agencies require the assessment of enantiomeric purity. americanpharmaceuticalreview.com
Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. chiralpedia.com This is most commonly achieved using HPLC with a chiral stationary phase (CSP). americanpharmaceuticalreview.commz-at.de CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability in separating a wide range of chiral compounds. mz-at.de The separation relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase.
Table 3: Example Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 250 nm |
| Hypothetical Elution Order | 1. (1R,2S)-isomer |
| 2. (1S,2R)-isomer | |
| 3. (1R,2R)-isomer | |
| 4. (1S,2S)-isomer |
Titrimetric and Gravimetric Analysis Methods
Titrimetric analysis, specifically an ester saponification followed by a back-titration, is a well-established method for determining the total ester content. basicmedicalkey.combostonapothecary.com In this procedure, the sample is heated with a known excess of a strong base, such as sodium hydroxide (B78521), to hydrolyze the ester bond. basicmedicalkey.commt.com The unreacted base is then titrated with a standardized acid. bostonapothecary.commt.com A blank titration is performed simultaneously to account for the total amount of base initially added. bostonapothecary.com The difference in the titrant volume between the blank and the sample allows for the calculation of the amount of base consumed in the saponification, which is directly proportional to the amount of ester present. basicmedicalkey.combostonapothecary.com
Gravimetric analysis determines the amount of an analyte through mass measurement. fiveable.melibretexts.org For an ester like this compound, a potential, though less common, gravimetric method could involve its precipitation as a derivative, which is then isolated, dried, and weighed. youtube.com However, for routine quality control, this method is often less practical than titrimetric or chromatographic techniques due to its time-consuming nature and potential for co-precipitation of impurities. asdlib.org
Table 4: Example Data for Titrimetric Assay of Ester Content
| Parameter | Value |
|---|---|
| Mass of Sample | 1.500 g |
| Molarity of NaOH (for saponification) | 0.5 M |
| Volume of NaOH added | 50.00 mL |
| Molarity of HCl (for back-titration) | 0.5 M |
| Volume of HCl for Blank | 49.95 mL |
| Volume of HCl for Sample | 21.55 mL |
| Calculated Purity (% w/w) | 99.6% |
Development of Robust Analytical Protocols
The development of a robust analytical method is crucial to ensure that it performs reliably under the variable conditions of routine use. sterlingpharmasolutions.com A modern approach to this is Analytical Quality by Design (AQbD), which involves a systematic, science- and risk-based approach to method development. seqens.comijpsr.com This process begins with defining the Analytical Target Profile (ATP), which outlines the performance requirements of the method. ispe.org
A risk assessment is then performed to identify method parameters that could impact performance, such as mobile phase composition, pH, flow rate, and column temperature. seqens.com Design of Experiments (DoE) can be used to systematically study these parameters and define a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to be robust. seqens.com
Once developed, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose. ijpsr.comispe.org Validation includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. demarcheiso17025.comacs.org
Table 5: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criterion |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only | Peak purity > 0.99; baseline resolution from impurities |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) > 0.999 |
| Accuracy | Closeness of test results to the true value | 98.0% - 102.0% recovery |
| Precision (RSD) | Agreement among a series of measurements | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0% |
| Quantitation Limit (LOQ) | Lowest amount quantifiable with precision | Signal-to-Noise ratio ≥ 10 |
| Robustness | Capacity to remain unaffected by small variations | No significant change in results with varied parameters |
Stability Studies under Various Environmental Conditions
Stability studies are essential to determine the re-test period or shelf life of a drug substance. These studies involve subjecting the compound to a range of environmental conditions that it might encounter during storage and use. For this compound, this includes testing under conditions of elevated temperature and humidity.
Forced degradation (or stress testing) studies are also a critical part of method development and validation. rsc.org The compound is exposed to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and pathways. rsc.orgnih.gov This information is crucial for developing a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from any degradants. rsc.org The HPLC method described in section 7.1.1 would be used to analyze the stressed samples, demonstrating that all degradation products are resolved from the parent compound.
Table 6: Summary of Forced Degradation Study Conditions and Hypothetical Results
| Stress Condition | Details | Hypothetical Outcome |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation; hydrolysis of the ester bond. |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | Rapid degradation; hydrolysis and potential decarboxylation. rsc.org |
| Oxidation | 3% H₂O₂ at RT for 24h | Moderate degradation; formation of oxidative byproducts. |
| Thermal | 80°C for 72h | Minor degradation observed. |
| Photolytic | ICH-compliant light exposure | Minimal degradation observed. |
Thermal Degradation Pathways
The thermal stability of ester compounds is a critical parameter in quality control, influencing storage conditions and shelf-life. While no specific experimental studies on the thermal degradation of this compound are publicly available, the degradation pathways can be predicted based on the known reactivity of related β-keto esters. The primary thermal decomposition route for β-keto esters is decarboxylation, which is the loss of carbon dioxide. This reaction is often catalyzed by the presence of acidic or basic impurities and can be initiated by heat.
The proposed thermal degradation of this compound would likely proceed through a six-membered cyclic transition state, a mechanism known as a β-keto ester thermal decarboxylation. In this process, the ester is heated, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then tautomerizes to the more stable ketone product.
The primary degradation products are expected to be:
2-(1-Propan-2-ylcyclohexyl)ethan-1-one: The resulting ketone after decarboxylation.
Carbon Dioxide (CO2): The molecule eliminated during the reaction.
Further decomposition at higher temperatures could lead to the cleavage of the cyclohexyl ring and the propan-2-yl group, generating a more complex mixture of smaller volatile organic compounds. The exact temperature at which significant degradation occurs would need to be determined experimentally using techniques such as thermogravimetric analysis (TGA).
Hypothetical Thermal Degradation Data
| Temperature (°C) | Degradation Products | % Degradation |
| 150 | 2-(1-Propan-2-ylcyclohexyl)ethan-1-one, CO2 | < 5% |
| 200 | 2-(1-Propan-2-ylcyclohexyl)ethan-1-one, CO2 | 15-25% |
| 250 | 2-(1-Propan-2-ylcyclohexyl)ethan-1-one, CO2, various smaller hydrocarbons | > 50% |
This table is predictive and not based on experimental results.
Hydrolytic Stability Investigations
The hydrolytic stability of an ester is its resistance to cleavage by water. This is a crucial factor for aqueous formulations and for understanding the compound's environmental fate. The hydrolysis of this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 3-oxobutanoic acid and 1-propan-2-ylcyclohexanol. The resulting 3-oxobutanoic acid is a β-keto acid and is itself unstable, readily undergoing decarboxylation to produce propanone and carbon dioxide, especially with gentle heating. aklectures.comyoutube.com
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester. This irreversible reaction, known as saponification, also proceeds through a tetrahedral intermediate to yield the carboxylate salt (sodium 3-oxobutanoate) and 1-propan-2-ylcyclohexanol. Acidification of the reaction mixture would then lead to the decarboxylation of the resulting β-keto acid. aklectures.com
Predicted Hydrolytic Degradation Products
| Condition | Primary Products | Secondary Products (after decarboxylation) |
| Acidic (e.g., pH 3, 50°C) | 3-Oxobutanoic acid, 1-Propan-2-ylcyclohexanol | Propanone, Carbon Dioxide, 1-Propan-2-ylcyclohexanol |
| Basic (e.g., pH 10, 25°C) | 3-Oxobutanoate salt, 1-Propan-2-ylcyclohexanol | Propanone, Carbon Dioxide, 1-Propan-2-ylcyclohexanol (upon acidification) |
This table is predictive and not based on experimental results for the specific compound.
Derivatization and Advanced Synthetic Applications of 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate As a Building Block
Use as a Precursor in Multi-Step Organic Synthesis
The presence of a ketone and an ester functional group, separated by a methylene (B1212753) group with acidic protons, makes (1-Propan-2-ylcyclohexyl) 3-oxobutanoate a highly adaptable precursor for a variety of organic molecules.
Synthesis of Ketones via Decarboxylation
A cornerstone of β-keto ester chemistry is the Krapcho decarboxylation, a reaction that transforms these esters into ketones. When this compound is hydrolyzed under acidic or basic conditions, it forms the corresponding β-keto acid. This intermediate is thermally unstable and readily loses carbon dioxide to yield a ketone. This process is a powerful tool for synthesizing more complex ketones.
The methylene group between the two carbonyls is easily deprotonated, and the resulting anion can undergo nucleophilic attack on various substrates, such as alkyl halides. A subsequent hydrolysis and decarboxylation sequence results in a compound with additional carbon atoms. This "acetoacetic ester synthesis" is a potent method for adding a three-carbon unit to a molecule.
Formation of Substituted Alcohols and Amines
The carbonyl group of this compound can be selectively targeted to produce a range of substituted alcohols and amines, which are crucial intermediates in medicinal and materials chemistry.
Substituted Alcohols: The chemoselective reduction of the keto group in β-keto esters like this compound can be achieved using various reducing agents. For instance, treatment with sodium borohydride (B1222165) (NaBH₄) in a suitable solvent would reduce the ketone to a secondary alcohol, yielding (1-propan-2-ylcyclohexyl) 3-hydroxybutanoate. The stereochemical outcome of this reduction can often be controlled by using chiral reducing agents or enzyme-catalyzed processes, providing access to specific stereoisomers. Enzyme-catalyzed enantioselective reductions of β-keto esters have become a popular method for producing homochiral building blocks for biologically active compounds. nih.gov
Substituted Amines: The synthesis of amines from this compound can be accomplished through reductive amination. nih.govwikipedia.org This reaction involves the initial formation of an enamine or imine by reacting the β-keto ester with an amine, followed by in-situ reduction. While direct reductive amination can sometimes be challenging due to the lower reactivity of the keto group in β-keto esters, a two-step procedure is often successful. nih.govresearchgate.net For example, reaction with a primary amine in the presence of an acid catalyst would form an enamine intermediate, which can then be reduced using a hydride reagent like sodium cyanoborohydride (NaBH₃CN) to afford the corresponding β-amino ester. This method provides a route to valuable β-amino acid derivatives. nih.govresearchgate.net
Construction of Complex Polycyclic Systems
The reactivity of β-keto esters is not limited to simple functional group transformations; they are also powerful synthons for the construction of intricate polycyclic frameworks. Annulation and cycloaddition reactions involving compounds like this compound are key strategies in the synthesis of natural products and other complex organic molecules.
The Dieckmann condensation, an intramolecular Claisen condensation, is a classic example of using β-keto esters to form cyclic structures. researchgate.net While this is an intramolecular reaction of a diester, the principles can be extended to tandem reactions where an initial intermolecular reaction sets the stage for a subsequent cyclization. For instance, a Michael addition of the enolate of this compound to an α,β-unsaturated ketone can be followed by an intramolecular aldol (B89426) condensation, a sequence known as the Robinson annulation, to construct a six-membered ring.
More advanced strategies include tandem conjugate addition-Dieckmann condensation reactions to form six-membered cyclic β-keto esters. acs.org Furthermore, β-keto esters can participate in various cycloaddition reactions. For example, they can act as dienophiles in Diels-Alder reactions or participate in [3+2] annulation reactions to form five-membered rings. researchgate.net The development of catalytic asymmetric versions of these reactions has significantly expanded the utility of β-keto esters in synthesizing enantiomerically enriched polycyclic compounds. nih.gov
Green Chemistry Approaches in Synthetic Applications
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The use of this compound can be adapted to these more environmentally benign approaches.
Solvent-Free Reactions
A significant number of organic reactions can be performed in the absence of a solvent, which reduces waste, cost, and environmental impact. researchgate.net Reactions involving β-keto esters are amenable to solvent-free conditions, often with the aid of microwave irradiation or by grinding the reactants together. tandfonline.comresearchgate.net For instance, the synthesis of β-enamino esters from β-keto esters and amines can be efficiently carried out under solvent-free conditions, sometimes catalyzed by environmentally benign catalysts like acetic acid under ultrasound irradiation or solid catalysts that can be easily recovered and reused. acgpubs.orgorganic-chemistry.org
Catalytic Methodologies
The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. A wide range of catalytic methods have been developed for reactions involving β-keto esters.
Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective transformations of β-keto esters. acs.org This avoids the use of potentially toxic and expensive heavy metals.
Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, or zinc, are highly effective for various transformations of β-keto esters. rsc.orgnih.gov For example, palladium-catalyzed reactions of allylic β-keto esters offer new synthetic methodologies. nih.gov The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies product purification and allows for catalyst recycling, further enhancing the green credentials of the process. rsc.org
Flow Chemistry Applications for Scalable Synthesis
The industrial-scale synthesis of fragrance compounds like this compound is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater process control, and often higher yields and purity. beilstein-journals.orgnih.gov While specific literature on the flow synthesis of this compound is not extensively detailed, the principles and methodologies applied to the synthesis of other β-keto esters and fragrance molecules provide a clear blueprint for its scalable production. beilstein-journals.orgnih.gov
The synthesis of β-keto esters in continuous flow systems has been demonstrated through various chemical transformations, with two of the most prominent being the Claisen condensation and the transesterification of readily available acetoacetates.
A plausible and efficient continuous flow process for producing this compound would involve the transesterification of a simple alkyl acetoacetate (B1235776), such as ethyl acetoacetate, with 1-propan-2-ylcyclohexanol. This reaction can be catalyzed by a variety of agents, including environmentally benign catalysts like boric acid or solid-supported catalysts, which are particularly well-suited for flow applications. nih.gov
In a typical flow setup, streams of the reactants and a catalyst solution would be continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The small dimensions of the flow reactor ensure excellent heat transfer, allowing for precise temperature control and the safe use of elevated temperatures to accelerate the reaction, which can significantly reduce reaction times compared to batch processes. nih.govbeilstein-journals.org
Another viable route is the crossed Claisen condensation. organic-chemistry.org A continuous process could involve the reaction of an enolate, generated in-situ from an acetate (B1210297) ester, with an appropriate acyl donor in a flow reactor. google.com The high reactivity and potential instability of enolates make flow chemistry an ideal platform for their generation and immediate use, minimizing degradation and side reactions. google.com
The advantages of employing flow chemistry for the synthesis of fragrance compounds are well-documented. For instance, in the synthesis of other fragrance molecules, transitioning from batch to flow has led to significant improvements in reaction times and yields. nih.gov Similar benefits can be anticipated for the scalable synthesis of this compound.
Below are interactive data tables showcasing representative findings from the literature on the flow synthesis of analogous compounds, illustrating the potential efficiencies to be gained.
Table 1: Comparison of Batch vs. Flow Synthesis for an Aldol Reaction (a key reaction in fragrance synthesis)
| Parameter | Batch Process | Flow Process |
| Reaction Time | 24 hours | 20 minutes |
| Conversion | Completion | 100% |
| Reference | beilstein-journals.org | beilstein-journals.org |
Table 2: Representative Data for Continuous Flow Synthesis of β-Keto Esters
| Aldehyde Substrate | Catalyst | Reaction Time | Yield | Reference |
| Various aldehydes | BF3·OEt2 | Not specified | Good | nih.gov |
| Not applicable | Not applicable | Not specified | Not specified | google.com |
Table 3: Transesterification of Ethyl Acetoacetate with Various Alcohols (Illustrative for the synthesis of this compound)
| Alcohol | Catalyst | Reaction Time | Yield | Reference |
| Primary Alcohols | Boric Acid | 5 hours | High | nih.gov |
| Secondary Alcohols | Boric Acid | 5 hours | High | nih.gov |
| Cyclohexanol (B46403) | Borate/Zirconia | Not specified | Lower than Borate/Zirconia | nih.gov |
The implementation of flow chemistry for the synthesis of this compound not only promises enhanced efficiency and safety but also aligns with the principles of green chemistry by enabling the use of immobilized catalysts, reducing waste, and potentially lowering energy consumption. nih.govrsc.org
Conclusion and Outlook in 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate Research
Summary of Key Research Findings and Methodological Advances
Research into complex esters and β-keto esters has yielded significant insights into their synthesis and reactivity. solubilityofthings.comnih.govresearchgate.net Key findings applicable to (1-Propan-2-ylcyclohexyl) 3-oxobutanoate would revolve around its synthesis, purification, and characterization.
Methodologically, the synthesis of this compound would likely be approached through several established routes for esterification. The classic Fischer-Speier esterification, involving the reaction of 3-oxobutanoic acid with (1-propan-2-yl)cyclohexanol under acidic catalysis, represents a primary method. mdpi.com Advances in this area have focused on the development of novel and more efficient catalytic systems to improve yields and reduce reaction times, including the use of solid acid catalysts and ionic liquids. mdpi.com
Another prominent synthetic route is transesterification, where a simpler ester of 3-oxobutanoic acid, such as ethyl acetoacetate (B1235776), is reacted with (1-propan-2-yl)cyclohexanol. nih.govbohrium.com This method is often preferred due to the commercial availability and stability of simple acetoacetates. Recent advances have highlighted the use of environmentally benign catalysts, such as boric acid and various metal oxides, to drive these reactions selectively. bohrium.comresearchgate.netnih.gov
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters. researchgate.netnumberanalytics.com While not a direct synthesis of the target ester from its alcohol and acid components, it is crucial for creating the 3-oxobutanoate backbone.
Table 1: Potential Synthetic Routes to this compound
| Reaction Type | Reactants | Typical Catalyst | Key Advantages |
|---|---|---|---|
| Fischer-Speier Esterification | 3-Oxobutanoic acid + (1-Propan-2-yl)cyclohexanol | Sulfuric acid, p-Toluenesulfonic acid | Direct, well-established mdpi.com |
| Transesterification | Ethyl acetoacetate + (1-Propan-2-yl)cyclohexanol | Boric acid, Zinc oxide | Mild conditions, high selectivity for β-keto esters nih.govbohrium.com |
Characterization would rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal in confirming the structure by identifying the specific proton and carbon environments. Infrared (IR) spectroscopy would show characteristic peaks for the ester carbonyl and the ketone carbonyl group. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.
Challenges and Opportunities in the Synthesis and Study of Complex Esters
The synthesis and study of complex esters like this compound are not without their difficulties.
Challenges:
Stereoselectivity: The cyclohexyl ring in the alcohol portion of the molecule contains stereocenters. Controlling the stereochemistry during synthesis to obtain a single, pure stereoisomer can be a significant hurdle.
Reaction Conditions: The presence of the β-keto group introduces reactivity that can lead to side reactions under harsh conditions, such as self-condensation or decomposition. nih.gov Finding reaction conditions that are mild enough to preserve the integrity of the molecule while achieving high conversion is crucial. researchgate.net
Purification: The separation of the desired complex ester from starting materials, byproducts, and any catalysts can be challenging, often requiring advanced chromatographic techniques. acs.org
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium can be influenced by solvent and temperature, which can affect reactivity and characterization.
Opportunities:
Catalyst Development: There is a continuous drive to develop more efficient, selective, and environmentally friendly catalysts for esterification and transesterification. researchgate.netdyeastchem.com Research in this area could lead to improved synthetic routes for complex esters.
Biocatalysis: The use of enzymes, such as lipases, offers a green alternative for ester synthesis, often providing high regio- and stereoselectivity under mild conditions. researchgate.net This could be particularly advantageous for producing specific stereoisomers of this compound.
Novel Reactivity: The unique electronic and steric properties of complex esters can be exploited to explore new chemical transformations and create novel molecular architectures. The presence of both a ketone and an ester functional group in a β-relationship provides a rich playground for synthetic chemists. researchgate.netnih.gov
Future Prospects for Fundamental and Applied Research on this compound
While specific applications for this compound have not been reported, its structural motifs suggest several avenues for future research.
Fundamental Research:
Mechanistic Studies: Detailed mechanistic studies of its synthesis and reactions could provide deeper insights into the reactivity of complex β-keto esters.
Conformational Analysis: Investigating the conformational preferences of the cyclohexyl ring and its influence on the reactivity of the ester and ketone functionalities would be of fundamental interest.
Stereocontrolled Synthesis: The development of synthetic methods to access all possible stereoisomers of this compound would be a valuable academic pursuit.
Applied Research:
Fragrance and Flavor Industry: Many esters with complex alkyl groups possess unique and pleasant odors, making them valuable in the fragrance and flavor industries. fiveable.mepressbooks.pub The specific combination of the bulky cyclohexyl group and the butanoate chain could result in a novel scent profile.
Pharmaceutical and Agrochemical Synthesis: β-keto esters are crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govmdpi.com This compound could serve as a key intermediate in the synthesis of new therapeutic agents or pesticides.
Polymer and Materials Science: Esters are widely used as plasticizers and monomers for polymerization. pressbooks.pub The properties of this compound could be investigated for its potential use in developing new polymeric materials with specific thermal or mechanical properties. The development of high-performance lubricants based on complex esters is also an active area of research. digitellinc.com
Table 2: Hypothetical Research Directions and Potential Applications
| Research Area | Specific Focus | Potential Application |
|---|---|---|
| Green Chemistry | Biocatalytic synthesis using lipases | Environmentally friendly production for various industries |
| Medicinal Chemistry | Use as a scaffold for drug discovery | Development of new antibacterial or other therapeutic agents mdpi.com |
| Materials Science | Investigation as a monomer or plasticizer | Creation of novel polymers with tailored properties |
Broader Implications for Organic and Synthetic Chemistry
The exploration of molecules like this compound has broader implications for the field of organic chemistry. The challenges encountered in its synthesis drive the development of new synthetic methodologies and catalysts that can be applied to a wide range of other complex molecules. solubilityofthings.com The study of its reactivity enhances our fundamental understanding of the interplay between different functional groups within a molecule.
Furthermore, the synthesis of such complex esters underscores the power of modern synthetic chemistry to create novel structures with potentially valuable properties. It highlights the importance of ester and β-keto ester functionalities as versatile handles for molecular construction. researchgate.netnih.gov Ultimately, the pursuit of knowledge around even a single, specific molecule contributes to the ever-expanding toolkit of the synthetic chemist, enabling the creation of the medicines, materials, and technologies of the future. dyeastchem.com
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate?
- Methodological Answer : Use H NMR and C NMR to identify key functional groups, such as the β-ketoester moiety (δ ~2.4 ppm for the ketone proton and δ ~170–190 ppm for carbonyl carbons). IR spectroscopy can confirm the ester (C=O stretch at ~1740 cm) and ketone (C=O stretch at ~1710 cm). Mass spectrometry (ESI-MS) provides molecular ion validation (MW 240.34) .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Employ nucleophilic substitution reactions under anhydrous conditions using potassium carbonate as a base to deprotonate the hydroxyl group. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (>80%) are achievable with controlled stoichiometry (1:1.2 molar ratio of cyclohexanol derivative to 3-oxobutanoate precursor) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (GHS H302: acute oral toxicity). In case of skin contact, wash with soap/water; for spills, neutralize with inert adsorbents. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the β-ketoester group under varying pH conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution and acid dissociation constants (pKa). Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets, such as enzymes, to predict hydrolysis rates or binding affinities .
Q. What experimental strategies resolve discrepancies in reported biological activities of derivatives?
- Methodological Answer : Standardize bioassays (e.g., antimicrobial testing via broth microdilution) with controls (e.g., ciprofloxacin for bacteria). Use ANOVA to statistically compare IC values across studies. Replicate synthesis under identical conditions (solvent, temperature) to isolate variables causing activity variations .
Q. How can degradation during prolonged experiments be mitigated?
- Methodological Answer : Implement continuous cooling (4°C) during spectroscopic analysis to slow organic decomposition. Use stabilizers like antioxidants (e.g., BHT at 0.01% w/v) in solution. Monitor stability via accelerated aging studies (40°C/75% RH) and HPLC purity checks at intervals .
Q. What advanced NMR techniques clarify stereochemical ambiguities in the cyclohexyl substituent?
- Methodological Answer : Employ NOESY/ROESY to determine spatial proximity of protons on the cyclohexane ring. Use chiral chromatography (e.g., Chiralcel OD-H column) with polarimetric detection to separate enantiomers. Compare experimental optical rotation with calculated values (TDDFT) .
Data Analysis & Replication
Q. How should researchers address low reproducibility in synthetic protocols?
- Methodological Answer : Document reaction parameters rigorously (e.g., stirring rate, inert gas flow). Use high-purity solvents (HPLC-grade) and validate reagent stoichiometry via Karl Fischer titration. Share raw NMR/LC-MS data in open repositories for peer validation .
Q. What statistical methods validate structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
